molecular formula C9H14O3 B2626910 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid CAS No. 2416234-60-9

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

Cat. No.: B2626910
CAS No.: 2416234-60-9
M. Wt: 170.208
InChI Key: UIIYWRAPRHDINN-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[221]heptan-4-yl)acetic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxabicycloheptane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid is unique due to the presence of the acetic acid functional group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-2-3-9(5-8,6-12-8)4-7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYWRAPRHDINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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